molecular formula C11H16ClNO B11776607 2-Methyl-5-phenylmorpholine hydrochloride

2-Methyl-5-phenylmorpholine hydrochloride

Cat. No.: B11776607
M. Wt: 213.70 g/mol
InChI Key: XSPPNNAYDXPDJO-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenylmorpholine hydrochloride typically involves the reaction of 2-methylmorpholine with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenylmorpholine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Methyl-5-phenylmorpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenylmorpholine: The non-hydrochloride form of the compound.

    2-Methylmorpholine: A simpler derivative without the phenyl group.

    5-Phenylmorpholine: A derivative lacking the methyl group.

Uniqueness

2-Methyl-5-phenylmorpholine hydrochloride is unique due to its specific combination of a methyl and phenyl group on the morpholine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-methyl-5-phenylmorpholine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H

InChI Key

XSPPNNAYDXPDJO-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CO1)C2=CC=CC=C2.Cl

Origin of Product

United States

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